molecular formula C9H17NO2 B2783330 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester CAS No. 818-00-8

2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester

Cat. No. B2783330
CAS RN: 818-00-8
M. Wt: 171.24
InChI Key: DRZNUNSHBFDHEZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, also known as t-Butyl dimethylaminoethyl methacrylate (TBDMAEMA), is a monomer used in the synthesis of polymers. It is a clear, colorless liquid with a molecular formula of C12H23NO2 and a molecular weight of 209.32 g/mol. TBDMAEMA is widely used in the field of materials science due to its unique properties, such as its ability to undergo radical polymerization and its high reactivity towards various functional groups.

Mechanism of Action

Target of Action

Tert-Butyl 3-(Dimethylamino)acrylate, also known as 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, is primarily used as a monomer in the synthesis of various types of polymers . Its primary targets are therefore the polymer chains it helps form. The compound’s bulky, hydrophobic moiety and high reactivity of acrylates make it an effective monomer .

Mode of Action

The compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It undergoes free-radical polymerization, a common method used to produce polymeric materials . The bulky tert-butyl moiety of the compound leads to high hydrophobicity, reduces polymer chain entanglements, and promotes interlocking between different polymer chains .

Biochemical Pathways

The compound’s primary biochemical pathway involves the polymerization of the monomer to form polymers. This process is often mediated by other compounds, such as cobalt porphyrin . The resulting polymers can exhibit a variety of properties, depending on the other monomers involved in the polymerization process .

Pharmacokinetics

Safety data sheets indicate that the compound may be toxic if inhaled, and it may cause skin irritation and allergic skin reactions .

Result of Action

The primary result of the action of Tert-Butyl 3-(Dimethylamino)acrylate is the formation of polymers with desirable characteristics. These polymers can exhibit high hydrophobicity, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content, enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .

Action Environment

The action of Tert-Butyl 3-(Dimethylamino)acrylate is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s polymerization rate and activation energy can vary with temperature . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area, and avoiding release to the environment due to its potential toxicity .

Advantages and Limitations for Lab Experiments

The advantages of using TBDMAEMA in lab experiments include its high reactivity towards various functional groups, its ability to undergo radical polymerization, and its compatibility with other monomers and polymers. The limitations of using TBDMAEMA include its toxicity and flammability, which require proper handling and storage.

Future Directions

There are many future directions for the use of TBDMAEMA in scientific research. One direction is the synthesis of copolymers with other monomers, such as acrylic acid, which have unique properties and applications in various fields. Another direction is the use of TBDMAEMA in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. Additionally, the use of TBDMAEMA in the synthesis of nanoparticles and nanocomposites is an area of active research, as these materials have unique properties and applications in various fields.

Synthesis Methods

TBDMAEMA can be synthesized using several methods, such as the reaction of dimethylaminoethyl methacrylate with tert-butyl chloride in the presence of a base, or the reaction of dimethylaminoethyl methacrylate with tert-butyl bromoacetate in the presence of a base. These methods yield high-purity TBDMAEMA with good yields.

Scientific Research Applications

TBDMAEMA has various applications in scientific research, especially in the field of materials science. It is used as a monomer in the synthesis of polymers, such as poly(ethylene glycol) diacrylate (PEGDA), which is widely used in tissue engineering and drug delivery. TBDMAEMA is also used in the synthesis of copolymers with other monomers, such as methyl methacrylate, which have unique properties and applications in various fields.

properties

IUPAC Name

tert-butyl (E)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZNUNSHBFDHEZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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